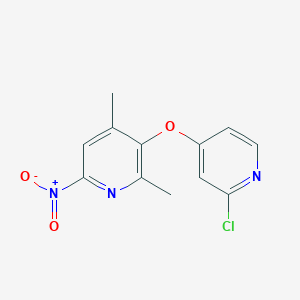
Potassium sodium D-glucarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium sodium D-glucarate is a chemical compound that combines the properties of potassium, sodium, and saccharate ions. It is often used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its solubility in water and its ability to form stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium sodium D-glucarate can be synthesized through the reaction of saccharic acid with potassium hydroxide and sodium hydroxide. The reaction typically occurs in an aqueous solution, where the saccharic acid is neutralized by the hydroxides, forming the potassium sodium saccharate salt.
Industrial Production Methods: In industrial settings, the production of potassium sodium saccharate involves the large-scale reaction of saccharic acid with potassium and sodium hydroxides. The process is carefully controlled to ensure the purity and consistency of the final product. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the potassium sodium saccharate, which is then filtered and dried.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium sodium D-glucarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reaction conditions.
Reduction: Under certain conditions, it can be reduced to simpler saccharate compounds.
Substitution: It can participate in substitution reactions where the saccharate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrates.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can produce potassium sodium glucarate.
Applications De Recherche Scientifique
Potassium sodium D-glucarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a complexing agent for metal ions.
Biology: Employed in studies involving enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in lowering cholesterol and its chemotherapeutic effects.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of potassium sodium saccharate involves its ability to form stable complexes with metal ions, which can influence various biochemical pathways. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. The saccharate ion can also act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Potassium Saccharate: Similar in structure but lacks the sodium ion.
Sodium Saccharate: Similar in structure but lacks the potassium ion.
Calcium Saccharate: Contains calcium instead of potassium and sodium.
Uniqueness: Potassium sodium D-glucarate is unique due to its combination of potassium and sodium ions, which can provide distinct chemical and biological properties compared to its individual counterparts. This dual-ion composition allows it to form more stable complexes and exhibit a broader range of applications.
Propriétés
Numéro CAS |
36221-96-2 |
|---|---|
Formule moléculaire |
C6H8KNaO8 |
Poids moléculaire |
270.21 g/mol |
Nom IUPAC |
potassium;sodium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8.K.Na/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2-,3-,4+;;/m0../s1 |
Clé InChI |
PZMMRBUBRPNFIL-SDFKWCIISA-L |
SMILES isomérique |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Na+].[K+] |
SMILES canonique |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Na+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(5-methyl-2-picolylmercapto)-1H-thieno[3,4-d]imidazole](/img/structure/B8443397.png)


![[2-(4-Fluorophenylaminocarbonyl)ethyl]piperazine](/img/structure/B8443422.png)
![7-chloromethyl-2-phenyl-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine-5-one](/img/structure/B8443449.png)

